(R)-tert-Butyl 2-amino-4-methylpentanoate (R)-tert-Butyl 2-amino-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 67617-35-0
VCID: VC21542608
InChI: InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
SMILES: CC(C)CC(C(=O)OC(C)(C)C)N
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

(R)-tert-Butyl 2-amino-4-methylpentanoate

CAS No.: 67617-35-0

Cat. No.: VC21542608

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-amino-4-methylpentanoate - 67617-35-0

Specification

CAS No. 67617-35-0
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name tert-butyl (2R)-2-amino-4-methylpentanoate
Standard InChI InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
Standard InChI Key HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)OC(C)(C)C)N
SMILES CC(C)CC(C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)CC(C(=O)OC(C)(C)C)N

Introduction

Chemical Properties and Structure

(R)-tert-Butyl 2-amino-4-methylpentanoate possesses a distinctive molecular structure characterized by a leucine backbone with an amino group at the alpha position and a tert-butyl ester protecting group. The compound's chemical identity and physical properties are summarized in the following table:

PropertyValue
IUPAC Nametert-butyl (2R)-2-amino-4-methylpentanoate
CAS Number67617-35-0
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
InChIInChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
InChI KeyHBEJJYHFTZDAHZ-MRVPVSSYSA-N
Canonical SMILESCC(C)CC(C(=O)OC(C)(C)C)N
Isomeric SMILESCC(C)CC@HN

The hydrochloride salt form of this compound (CAS No. 13081-32-8) has a molecular weight of 223.74 g/mol and requires storage at refrigerated temperatures between +2 to +8 °C . The salt form is commonly used in laboratory settings due to its improved stability and handling characteristics.

The bulky tert-butyl group provides steric hindrance that protects the carboxyl function from various nucleophilic attacks and offers resistance to enzymatic degradation, making it particularly useful in biological systems and multistep synthetic schemes.

Synthesis Methods

Esterification of D-Leucine

The most common synthesis method for (R)-tert-Butyl 2-amino-4-methylpentanoate involves the direct esterification of D-leucine with tert-butyl alcohol. This reaction typically requires acidic catalysis under carefully controlled conditions. The general synthesis pathway involves:

  • Reaction of D-leucine with tert-butyl alcohol in the presence of a strong acid catalyst (typically sulfuric acid or hydrochloric acid)

  • Refluxing at elevated temperatures to drive the esterification reaction to completion

  • Isolation and purification of the product, often as the hydrochloride salt

In industrial settings, continuous flow reactors may be employed to enhance efficiency and product yield. Optimization of reaction parameters, including temperature, catalyst concentration, and reaction time, can significantly impact the purity and stereochemical integrity of the final product.

Alternative Synthetic Approaches

Several alternative approaches for synthesizing related compounds have been documented in the literature. For instance, Organic Syntheses provides procedures for related compounds such as t-Butyl 3-amino-4-methylpentanoate (CAS No. 202072-47-7) . These synthetic methodologies may be adapted for the preparation of (R)-tert-Butyl 2-amino-4-methylpentanoate with appropriate modifications.

Chemical Reactions and Reactivity

(R)-tert-Butyl 2-amino-4-methylpentanoate contains two primary reactive functional groups: the primary amine and the tert-butyl ester. These groups enable the compound to participate in various chemical transformations, making it versatile in organic synthesis.

Reactions of the Primary Amine Group

The primary amino group can undergo several important transformations:

  • Acylation Reactions: Formation of amides through reaction with acid chlorides, anhydrides, or activated esters

  • Alkylation Reactions: Formation of secondary and tertiary amines through reaction with alkyl halides

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of reducing agents to form substituted amines

  • Oxidation Reactions: Formation of oximes or nitriles under appropriate oxidizing conditions

Reactions of the tert-Butyl Ester Group

The tert-butyl ester moiety can undergo several characteristic reactions:

  • Acid-Catalyzed Hydrolysis: Selective cleavage under acidic conditions to regenerate the carboxylic acid

  • Transesterification: Exchange of the tert-butyl group with other alcohols under appropriate conditions

  • Reduction: Formation of primary alcohols using strong reducing agents such as lithium aluminum hydride

  • Aminolysis: Reaction with amines to form amides, though typically requiring activation

The tert-butyl ester group is particularly valuable because it is stable to basic conditions but can be selectively cleaved under acidic conditions, providing orthogonal protection in multistep syntheses.

Applications in Scientific Research

(R)-tert-Butyl 2-amino-4-methylpentanoate serves multiple important functions in scientific research and pharmaceutical development.

Peptide Synthesis

As a protected form of D-leucine, this compound is valuable in peptide synthesis where the tert-butyl ester protection prevents unwanted reactions at the carboxyl terminus while allowing selective manipulations at the amino group. The stereochemical integrity of the (R)-configuration is maintained throughout synthetic transformations, enabling the preparation of peptides with precise stereochemistry.

Medicinal Chemistry and Drug Development

The compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its well-defined stereochemistry makes it particularly useful for developing chiral drugs and peptidomimetics. Researchers can utilize this building block to create complex molecules with specific three-dimensional arrangements that are critical for biological activity.

Building Block in Organic Synthesis

As a versatile synthetic intermediate, (R)-tert-Butyl 2-amino-4-methylpentanoate enables the construction of more complex molecular architectures. The differential reactivity of its functional groups allows for selective transformations in multistep syntheses, making it valuable for preparing diverse chemical libraries and target-oriented synthesis.

Pharmacological and Biological Properties

While (R)-tert-Butyl 2-amino-4-methylpentanoate itself primarily serves as a synthetic intermediate, compounds derived from it can exhibit significant biological activities.

Structure-Activity Relationships

The (R)-stereochemistry at the alpha carbon position is crucial for the biological activity of compounds derived from this intermediate. This stereochemical feature can influence:

Comparison with Similar Compounds

Understanding the relationship between (R)-tert-Butyl 2-amino-4-methylpentanoate and structurally related compounds provides valuable context for its applications and properties.

Comparison with Other Leucine Derivatives

CompoundStructure CharacteristicsKey DifferencesApplications
D-Leucine (parent amino acid)Free carboxylic acidNo ester protectionNutritional supplements, metabolic studies
(R)-Methyl 2-amino-4-methylpentanoateMethyl esterSmaller ester group, more readily hydrolyzedSimilar synthetic applications, different stability profile
(R)-Ethyl 2-amino-4-methylpentanoateEthyl esterIntermediate stability between methyl and tert-butyl estersSimilar synthetic applications
tert-Butyl (R)-2-hydroxy-4-methylpentanoateHydroxyl instead of aminoDifferent reactivity profile, lacks amine chemistrySynthesis of specialized molecules

Unique Features

The presence of the bulky tert-butyl ester group in (R)-tert-Butyl 2-amino-4-methylpentanoate confers distinct advantages:

  • Enhanced stability against enzymatic degradation

  • Selective cleavage under acidic conditions

  • Steric protection of the carbonyl group against nucleophilic attack

  • Improved solubility in organic solvents compared to the free acid

These properties make it particularly valuable in complex synthetic sequences where controlled reactivity is essential.

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